molecular formula C16H28BNO4 B3181952 Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl)carbamate CAS No. 1643574-07-5

Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl)carbamate

Cat. No.: B3181952
CAS No.: 1643574-07-5
M. Wt: 309.2 g/mol
InChI Key: PCMPZYJRXHPAOP-UHFFFAOYSA-N
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Description

tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl)carbamate (CAS 1643574-07-5) is a high-value organoboron building block of significant interest in modern synthetic organic chemistry, particularly in pharmaceutical research and development. This compound, with a molecular formula of C16H28BNO4 and a molecular weight of 309.21, is characterized by the presence of a protected carbamate group and a stable pinacol boronic ester . As a boronic ester, its primary research value lies in its application as a crucial reactant in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the efficient construction of complex molecular architectures from simpler fragments. The cyclopentene scaffold functionalized with the boronic ester group provides a versatile handle for further chemical elaboration, making it a valuable intermediate for designing novel compounds. The compound requires specific handling to maintain stability and is recommended for storage in a freezer under an inert atmosphere, typically at -20°C . It is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this building block to explore new chemical space in the development of active pharmaceutical ingredients (APIs) and other advanced materials .

Properties

IUPAC Name

tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-12-9-8-11(10-12)17-21-15(4,5)16(6,7)22-17/h8,12H,9-10H2,1-7H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMPZYJRXHPAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl)carbamate is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C16H28BNO4C_{16}H_{28}BNO_4. Its structure features a cyclopentene ring substituted with a dioxaborolane moiety, which is significant for its biological interactions.

Properties

PropertyValue
Molecular Weight284.32 g/mol
Boiling PointNot available
CAS Number885693-20-9
IUPAC NameThis compound

Research indicates that compounds containing boron atoms can interact with biological systems in unique ways. The dioxaborolane group in this compound may facilitate interactions with biomolecules such as proteins and nucleic acids. These interactions can lead to various biological effects:

  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest that similar compounds can protect neuronal cells from amyloid beta-induced toxicity.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in neurodegenerative pathways.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameBiological ActivityReference
Tert-butyl (4-hydroxy-3-(2-methylpiperidinyl))Moderate protective effect in astrocytes
Tert-butyl 3-(4-(tetramethyl-dioxaborolanyl))Antioxidant properties
Tert-butyl (N-acetylcysteine derivative)Neuroprotective against oxidative stress

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:
Research indicates that compounds containing boron atoms, such as tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl)carbamate, may exhibit anticancer activities. Boron-containing compounds are known for their ability to enhance the efficacy of certain chemotherapeutic agents by improving their solubility and bioavailability. Studies have shown that these compounds can induce apoptosis in cancer cells while minimizing toxicity to normal cells .

Drug Delivery Systems:
The incorporation of boron into drug delivery systems has been explored to improve targeting capabilities. The dioxaborolane moiety can facilitate the formation of stable complexes with biologically relevant molecules. This property can be harnessed to design targeted drug delivery systems that release therapeutic agents in a controlled manner .

Materials Science

Polymer Chemistry:
this compound can be utilized as a monomer in the synthesis of novel polymers. Its unique structure allows for the incorporation of boron into polymer backbones, which can enhance thermal stability and mechanical properties. Research has shown that boron-containing polymers exhibit improved flame retardancy and mechanical strength compared to their non-boron counterparts .

Sensing Applications:
The compound's ability to undergo specific chemical reactions makes it suitable for use in sensor technology. Boron-containing compounds have been studied for their potential in detecting various analytes due to their reactivity with nucleophiles. This property can be exploited to develop sensors for environmental monitoring or biomedical applications .

Organic Synthesis

Synthetic Intermediates:
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications through various reactions such as nucleophilic substitutions or cross-coupling reactions. The versatility of this compound makes it an essential building block in synthetic organic chemistry .

Catalysis:
The compound has potential applications in catalytic processes where boron can play a crucial role in facilitating reactions. Boron-containing catalysts have been shown to enhance reaction rates and selectivity in various organic transformations. The unique properties of this compound could lead to the development of novel catalytic systems with improved efficiency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aryl- and Heteroaryl-Substituted Analogs

Compounds sharing the tert-butyl carbamate and dioxaborolane motifs but differing in the attached cyclic systems are common in medicinal chemistry and materials science. Key examples include:

Compound Name Structure Key Features Applications Spectral Data (if available)
tert-Butyl (3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate Aryl-linked dioxaborolane with a flexible propyl spacer Enhanced solubility and stability in polar solvents Intermediate for kinase inhibitors ¹¹B NMR (CDCl₃): 30.9 ppm; HRMS: [M+H]⁺ 364.2285 m/z (calc. 364.2290)
tert-Butyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-indole-1-carboxylate Indole-conjugated boronic ester Planar aromatic system for π-π interactions Antitubercular agents (e.g., CYP121A1 inhibition) Yield: 75%; Appearance: Pale yellow oil
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate Pyridine-based analog with electron-deficient aromatic ring Improved electrophilicity for nucleophilic couplings Building block for fluorescent probes CAS: 1910462-31-6; Purity: 97%

Key Observations:

  • Electronic Properties: Electron-withdrawing groups (e.g., pyridine in ) lower the LUMO energy of the boronic ester, facilitating transmetallation in Suzuki reactions.

Aliphatic and Cyclic Boronic Esters

Non-aromatic analogs highlight the role of conformational flexibility:

Compound Name Structure Key Features Applications
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate Aliphatic chain with ester and boronic ester groups Hydrophobic backbone for lipid membrane studies Photoredox catalysis
tert-Butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl]carbamate Allyl-substituted dioxaborolane Radical addition compatibility Cyclobutane synthesis via deboronative pathways

Comparison with Target Compound:

  • The cyclopentene ring in the target compound offers rigidity, which may stabilize transition states in stereoselective reactions compared to flexible aliphatic chains .

Reactivity in Medicinal Chemistry

  • Autotaxin Inhibitors: Analogous tert-butyl carbamate-boronic esters (e.g., ) are used to target enzyme active sites, leveraging boronic acid’s ability to form reversible covalent bonds with serine residues.
  • Antiplasmodial Agents: Boronic esters with aryl sulfonamide spacers (e.g., ) exhibit improved pharmacokinetic profiles due to enhanced solubility.

Key Challenges and Limitations

  • Hydrolytic Instability: Boronic esters are prone to hydrolysis in aqueous media, necessitating anhydrous conditions for storage and reactions .
  • Stereochemical Complexity: Cyclopentene-containing analogs may require chiral resolution steps, increasing synthetic difficulty .

Q & A

Q. What synthetic routes are commonly employed to prepare this compound?

The synthesis involves multi-step reactions starting with halogenated intermediates (e.g., brominated cyclopentene derivatives). A representative method includes:

  • Step 1 : Introduction of the boronic ester via Suzuki-Miyaura coupling or Miyaura borylation under inert atmosphere (argon/nitrogen) using Pd catalysts (e.g., Pd(dppf)Cl₂) .
  • Step 2 : Protection of the amine group using tert-butyl carbamate (Boc) under basic conditions (e.g., NaHCO₃) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or crystallization (methanol/water) yields ≥95% purity .

Q. How is the compound characterized for structural confirmation?

Key techniques include:

Method Purpose Example Data
¹H/¹³C NMR Confirm backbone structure and substituent positionsδ 1.28 (s, 12H, Bpin CH₃), δ 4.95 (m, cyclopentene H)
11B NMR Verify boronic ester integrityδ 30-35 ppm (Bpin)
MS (ESI/TOF) Determine molecular weight[M+H]⁺ = 350.2 g/mol
X-ray Resolve stereochemistryTriclinic crystal system (α=95.98°, β=95.42°)

Q. What are typical applications in medicinal chemistry?

The compound serves as a key intermediate in:

  • Suzuki-Miyaura cross-couplings : Incorporates cyclopentene-boronate motifs into drug candidates (e.g., kinase inhibitors) .
  • Protecting group strategies : The Boc group enables selective deprotection for amine functionalization in peptide analogs .

Q. How should the compound be stored to ensure stability?

  • Temperature : 2–8°C under inert gas (argon) .
  • Moisture control : Store with desiccants (silica gel) to prevent boronic ester hydrolysis .
  • Stability checks : Monitor via ¹H NMR for degradation (e.g., free amine at δ 1.5 ppm) .

Q. What solvents and reaction conditions are optimal for its use in cross-couplings?

  • Solvents : Degassed THF or DMF (polar aprotic) .
  • Catalysts : Pd(PPh₃)₄ (0.5–2 mol%) .
  • Bases : K₂CO₃ or CsF (2–3 equiv) .
  • Temperature : 80–100°C for 12–24 hours .

Advanced Questions

Q. How can low yields in Suzuki-Miyaura reactions using this boronic ester be addressed?

  • Catalyst optimization : Switch to Pd(OAc)₂ with SPhos ligand for sterically hindered substrates .
  • Base screening : Test NaOtBu for improved coupling efficiency in THF .
  • Side-product analysis : Use LC-MS to identify protodeboronation byproducts (e.g., cyclopentene derivatives) and adjust solvent polarity .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

  • Chiral HPLC : Separate enantiomers (e.g., using Chiralpak AD-H column) .
  • DFT calculations : Predict favorable transition states for cyclopentene ring closure .
  • Crystallography : Resolve ambiguities in diastereomer ratios (e.g., 1:1 vs. 3:1) .

Q. How does the cyclopentene ring’s strain influence reactivity?

  • Ring-opening reactions : The strained cyclopentene undergoes [2+2] cycloadditions with electron-deficient alkenes under UV light .
  • Boronate stability : Ring strain accelerates hydrolysis; use anhydrous DMF to suppress degradation .

Q. What mechanistic insights explain competing pathways in Boc deprotection?

  • Acid-mediated cleavage : TFA in DCM selectively removes Boc without boronate cleavage (monitored by ¹¹B NMR) .
  • Side reactions : Competing β-hydride elimination in Pd-catalyzed steps forms cyclopentadiene byproducts; mitigate via low-temperature (0°C) deprotection .

Q. How can computational modeling guide derivatization of this compound?

  • Docking studies : Predict binding affinity of cyclopentene-boronate analogs to target proteins (e.g., PARP1) .
  • MD simulations : Assess solvation effects on boronate stability in aqueous buffers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-en-1-yl)carbamate

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